1,3-Dioxepane, 2-pentadecyl-
CAS No.:
Cat. No.: VC19626359
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H40O2 |
|---|---|
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | 2-pentadecyl-1,3-dioxepane |
| Standard InChI | InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-21-18-15-16-19-22-20/h20H,2-19H2,1H3 |
| Standard InChI Key | QZZVQKZZBUCTHK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC1OCCCCO1 |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a 1,3-dioxepane ring—a seven-membered cyclic ether containing two oxygen atoms at the 1- and 3-positions—and a pentadecyl (15-carbon) chain attached to the second carbon of the ring. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.53 g/mol |
| IUPAC Name | 2-pentadecyl-1,3-dioxepane |
| InChI Key | QZZVQKZZBUCTHK-UHFFFAOYSA-N |
| CAS Registry Number | 41563-29-5 |
The extended alkyl chain enhances hydrophobicity, while the ether ring contributes to stability under neutral conditions . The compound’s three-dimensional conformation, as visualized via computational models, reveals a bent geometry due to steric interactions between the pentadecyl chain and the dioxepane ring.
Chemical Properties and Reactivity
Stability and Degradation
The dioxepane ring exhibits moderate stability under neutral and basic conditions but undergoes acid-catalyzed ring-opening. For instance, exposure to in aqueous ethanol leads to cleavage of the ether bonds, producing 1,3-propanediol and pentadecanal . The pentadecyl chain’s hydrophobicity also influences solubility, rendering the compound insoluble in polar solvents like water but soluble in hydrocarbons and chlorinated solvents.
Reactivity Patterns
-
Oxidation: The ether oxygen atoms are resistant to oxidation, but the alkyl chain may undergo partial oxidation at elevated temperatures, forming ketones or carboxylic acids.
-
Reduction: Catalytic hydrogenation (e.g., ) could reduce the ether ring, though this is less common due to the stability of the C–O bonds.
-
Functionalization: The pentadecyl chain can participate in halogenation or sulfonation reactions, introducing functional groups for downstream applications .
Spectral Characterization
Mass spectrometry data from the NIST WebBook provides critical insights into the compound’s fragmentation patterns :
| Mass-to-Charge Ratio (m/z) | Fragment Ion |
|---|---|
| 312 | Molecular ion () |
| 297 | |
| 85 | Dioxepane ring fragment |
The base peak at corresponds to the dioxepane ring, while the loss of a methyl group () indicates cleavage of the pentadecyl chain. Infrared (IR) spectroscopy would reveal characteristic ether C–O stretching vibrations near 1100 cm, and nuclear magnetic resonance (NMR) would show distinct signals for the ring protons (δ 3.5–4.5 ppm) and alkyl chain (δ 1.2–1.6 ppm) .
Future Research Directions
-
Synthetic Optimization: Developing greener catalysts (e.g., enzymatic or ionic liquid-mediated systems) to improve sustainability.
-
Material Science Applications: Investigating its role in polymer plasticization or as a component in liquid crystals.
-
Biological Studies: Assessing toxicity profiles and biodegradability for environmental safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume